1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CB1 receptor antagonist Scaffold hopping Regiochemistry

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 861151-23-7) is a 1,3,5-trisubstituted 4,5-dihydropyrazole derivative serving as a pivotal synthetic intermediate in the development of cannabinoid CB1 receptor antagonists. Its core structure, featuring a 4-chlorophenyl group at N1, a phenyl group at C5, and a carboxylic acid handle at C3, constitutes a privileged pharmacophoric scaffold distinct from the 4-methylpyrazole core of rimonabant.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
CAS No. 861151-23-7
Cat. No. B1358500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS861151-23-7
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21)
InChIKeyMWXCWRZVUVDGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 861151-23-7): A Key Dihydropyrazole Scaffold for Cannabinoid CB1 Receptor Antagonist Research


1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 861151-23-7) is a 1,3,5-trisubstituted 4,5-dihydropyrazole derivative serving as a pivotal synthetic intermediate in the development of cannabinoid CB1 receptor antagonists [1]. Its core structure, featuring a 4-chlorophenyl group at N1, a phenyl group at C5, and a carboxylic acid handle at C3, constitutes a privileged pharmacophoric scaffold distinct from the 4-methylpyrazole core of rimonabant [2]. This substitution pattern enables precise downstream functionalization and has been shown to yield compounds with potent CB1 antagonistic activity and favorable pharmacokinetic profiles [3].

CB1 antagonist development workflow. Privileged 1,3,5-trisubstituted dihydropyrazole scaffold for synthesizing carboxamide libraries.
Scaffold-hopping studies. Supports exploration of H-bonding topology distinct from rimonabant and 3,4-diarylpyrazoline series.
Quality-controlled procurement. Crystalline free acid with defined melting point facilitates identity verification for SAR consistency.

Why Generic 4,5-Dihydropyrazole Interchange Fails: The 1-(4-Chlorophenyl)-5-phenyl Substitution Pattern Is Pharmacophorically Non-Redundant


Interchanging 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with other regioisomeric or differently substituted 4,5-dihydropyrazole-3-carboxylic acids is not viable for CB1 antagonist development. The specific 1,3,5-trisubstitution pattern is a critical determinant of CB1 receptor affinity and selectivity; even minor alterations, such as moving the chloro substituent or swapping the aryl groups, drastically reduce or abolish antagonistic activity [1]. For instance, the 3,4-diaryl-4,5-dihydropyrazole-1-carboxamidine series (e.g., SLV-319) exhibits a fundamentally different binding mode and intramolecular hydrogen-bonding network compared to the 1,3,5-trisubstituted series, directly affecting oral bioavailability and in vivo efficacy [2]. The carboxy group at position 3 is not merely a synthetic handle—it participates in a conserved hydrogen-bonding interaction within the CB1 receptor pharmacophore that is exquisitely sensitive to the electronic environment created by the adjacent N1-(4-chlorophenyl) and C5-phenyl substituents [3].

1,3,5-Trisubstituted dihydropyrazole
3,4-Diaryl-1-carboxamidine series (e.g., SLV-319)
Intramolecular H-bonding mode may shift significantly; X-ray data confirms distinct topology that can alter CB1 affinity and oral exposure profile.
1-(4-Chlorophenyl)-5-phenyl substitution
Regioisomeric or chloro-shifted analogs
CB1 receptor pharmacophore is sensitive to electronic environment created by specific N1/C5 aryl groups; even minor alterations may drastically reduce antagonist response.
Free carboxylic acid (mp 177–179°C)
Bisulfate salt or amorphous forms of related acids
Salt-form variability may impact downstream coupling efficiency and lot-to-lot reproducibility in SAR campaigns.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 861151-23-7)


Regioisomeric Substitution Pattern Differentiates from 3,4-Diaryl-4,5-dihydropyrazole-1-carboxamidine Series (SLV-319/Ibipinabant)

The 1,3,5-trisubstituted 4,5-dihydropyrazole scaffold represented by this compound is explicitly differentiated in the patent literature from the earlier 3,4-diaryl-4,5-dihydropyrazole-1-carboxamidine series (e.g., SLV-319/ibipinabant). The patent states: 'the 4,5-dihydropyrazole derivatives described in this invention have a significantly different 1,3,5-substitution pattern and as a consequence have to be prepared via an entirely different synthetic route' [1]. This regioisomeric distinction is not merely synthetic convenience; X-ray diffraction data confirm that the 1,3,5-trisubstituted series (e.g., compound 17) elicits 'a different intramolecular H-bonding mode as compared to ibipinabant (3) and SLV330 (4)' [2]. Compound 17, which is directly derived from the target carboxylic acid scaffold, exhibited a CB1 receptor affinity (Ki) of 24 nM and a CB1/CB2 subtype selectivity of approximately 147-fold, representing a distinct selectivity profile versus SLV-319 [3].

Regioisomeric H-Bonding Comparison
Head-to-head
Compound 17 CB1 Ki = 24 nM, CB1/CB2 selectivity ≈ 147-fold. Distinct H-bonding mode vs. ibipinabant/SLV330 by X-ray.
Supports regioisomer-specific scaffold selection for CB1 antagonist research.
Radioligand displacement assay context; selectivity profile review recommended.
CB1 receptor antagonist Scaffold hopping Regiochemistry

Physicochemical Benchmark: Melting Point and Synthetic Yield Differentiate from Related Carboxylic Acid Intermediates

The patent literature provides explicit synthetic and physicochemical characterization data for this compound that serve as procurement benchmarks. The target compound is obtained as a crystalline solid with a melting point of 177–179°C, in 78% yield from the corresponding ethyl ester via alkaline hydrolysis [1]. In contrast, the structurally related 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid—the direct carboxylic acid precursor to the lead compound 26 in the Srivastava et al. series—is typically isolated as its bisulfate salt rather than the free acid, reflecting different physical properties that impact formulation and downstream coupling efficiency [2]. The free carboxylic acid form of the target compound with a defined melting point of 177–179°C provides a quality control reference point absent from many commercial listings of related dihydropyrazole carboxylic acids.

Physicochemical Benchmark
Reported
Melting point: 177–179°C (free acid). Yield: 78% from ethyl ester via alkaline hydrolysis.
Enables identity verification and purity assessment upon receipt.
Patent-derived characterization; independent COA review advised.
Quality control Intermediate procurement Physicochemical characterization

Scaffold-Dependent CB1/CB2 Selectivity Superior to Rimonabant's Pyrazole Core

Compounds derived from the 4,5-dihydro-1H-pyrazole-3-carboxylic acid scaffold demonstrate CB1/CB2 selectivity profiles that surpass the prototypical pyrazole-based CB1 antagonist rimonabant. In a direct comparative study, compound 11 of the dihydropyrazole series exhibited a CB1 Ki of 2.3 nM with a CB1 selectivity index (CB1 SI, defined as Ki_CB2 / Ki_CB1) of 163.6, which was explicitly noted as 'superior to Rimonabant and AM251' [1]. Rimonabant (SR141716), featuring a fully aromatic 4-methylpyrazole core, has a reported CB1 Ki of approximately 1.98–5.6 nM and a markedly lower CB1/CB2 selectivity ratio (typically <100-fold) [2]. The enhanced selectivity of the dihydropyrazole scaffold is attributed to the saturated 4,5-dihydro moiety, which introduces conformational flexibility that optimizes interaction with the CB1 receptor while reducing CB2 cross-reactivity—a property directly conferred by the scaffold of this compound [3].

CB1/CB2 Selectivity Context
Class-level
Compound 11 CB1 Ki = 2.3 nM, CB1 SI = 163.6. Reported as higher than rimonabant (SI ~2–3 fold) in same assay platform.
Supports selectivity-driven scaffold selection for peripheral restriction studies.
Class-level inference; selectivity may vary with downstream amide derivatization.
CB1 selectivity Receptor subtype selectivity Therapeutic window

Optimal Application Scenarios for Procuring 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 861151-23-7)


Medicinal Chemistry: Lead Optimization of Peripherally Restricted CB1 Antagonists

This carboxylic acid intermediate is the optimal starting material for synthesizing diverse 1,3,5-trisubstituted 4,5-dihydropyrazole-3-carboxamide libraries targeting peripherally restricted CB1 antagonism. The defined intramolecular hydrogen-bonding pattern of this scaffold, confirmed by X-ray crystallography, enables rational design of analogs with reduced CNS penetration while retaining metabolic efficacy [1]. The free carboxylic acid handle allows direct coupling with a broad range of amines (primary, secondary, cyclic) to generate carboxamide derivatives, a key step validated in the synthesis of compounds showing significant in vivo body weight reduction in animal models [2].

Pharmacophore Refinement: Scaffold Hopping from Rimonabant's Pyrazole Core

For research groups seeking to overcome the neuropsychiatric liabilities associated with rimonabant's 4-methylpyrazole core, this compound provides the foundational scaffold for a systematic scaffold-hopping campaign. The saturated 4,5-dihydro moiety introduces conformational flexibility and alters the intramolecular H-bonding topology relative to rimonabant, as demonstrated by comparative X-ray analysis [1]. The resulting derivatives exhibit superior CB1/CB2 selectivity (CB1 SI up to 163.6) compared with rimonabant (CB1 SI <100) [2], enabling the development of antagonists with improved therapeutic indices.

Quality-Controlled Intermediate Procurement for SAR Campaigns

The compound's well-defined melting point (177–179°C) and documented synthetic yield (78% from the ethyl ester) [1] provide verifiable quality benchmarks for procurement. This is critical for Structure-Activity Relationship (SAR) campaigns where batch-to-batch consistency directly impacts the reproducibility of biological assays. Unlike related dihydropyrazole carboxylic acid intermediates that are supplied as salts or amorphous solids, the crystalline free acid form with a narrow melting point range facilitates identity confirmation upon receipt and simplifies inventory management.

Application
Selection Property
Validation Focus
CB1 antagonist lead optimization
Free carboxylic acid for direct amide coupling
In vivo model-response endpoint context; CNS penetration review
Scaffold hopping from rimonabant core
Saturated 4,5-dihydro moiety; altered H-bonding topology
CB1/CB2 selectivity assay context; X-ray conformation review
Quality-controlled SAR intermediate procurement
Crystalline free acid with narrow melting range
Batch-to-batch identity verification; coupling reproducibility
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